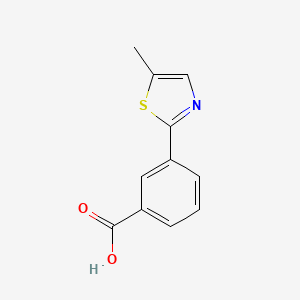

2-(5-甲基-1,3-噻唑-2-基)苯甲酸

描述

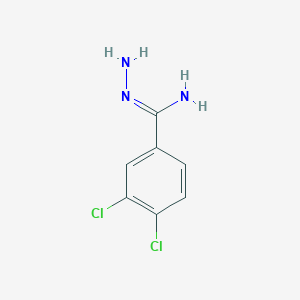

“3-(5-Methyl-1,3-thiazol-2-yl)benzoic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . Thiazoles are aromatic heterocycles and are members of the azole heterocycles that include imidazoles and oxazoles .

Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years. For instance, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

抗氧化剂应用

噻唑衍生物,包括 2-(5-甲基-1,3-噻唑-2-基)苯甲酸,因其潜在的抗氧化性能而受到关注。抗氧化剂在保护细胞免受自由基引起的氧化应激方面至关重要。 这种化合物可以用于开发新的抗氧化剂药物,帮助减轻细胞中的氧化损伤,这是许多慢性疾病的常见途径 .

止痛药开发

噻唑化合物的镇痛活性有据可查。它们可以作用于中枢神经系统缓解疼痛。 对 2-(5-甲基-1,3-噻唑-2-基)苯甲酸 的研究可能导致创建新的止痛药物,与目前的选择相比,这些药物可能具有更少的副作用 .

抗炎剂

炎症是对有害刺激的生物反应,慢性炎症会导致各种疾病。噻唑衍生物以其抗炎作用而闻名。 因此,2-(5-甲基-1,3-噻唑-2-基)苯甲酸 可能用于合成可以作为有效抗炎剂的化合物 .

抗菌和抗真菌用途

噻唑的抗菌和抗真菌活性使其成为开发新型抗生素和抗真菌剂的候选药物。 随着抗生素耐药性的上升,2-(5-甲基-1,3-噻唑-2-基)苯甲酸 在合成新型药物以对抗耐药菌株和真菌方面可能至关重要 .

抗病毒研究

噻唑衍生物在抗病毒研究中显示出希望,尤其是在开发针对 HIV 的治疗方法方面。 2-(5-甲基-1,3-噻唑-2-基)苯甲酸 的结构特征可以用来创建新的抗病毒剂,这些抗病毒剂可以抑制病毒复制或进入宿主细胞 .

神经保护策略

阿尔茨海默病和帕金森病等神经退行性疾病缺乏有效的治疗方法。噻唑化合物因其神经保护特性而被探索,这可能会导致治疗甚至预防这些疾病的突破。 对 2-(5-甲基-1,3-噻唑-2-基)苯甲酸 的研究可能会发现神经保护的新途径 .

抗肿瘤和细胞毒性

2-(5-甲基-1,3-噻唑-2-基)苯甲酸 因其抗肿瘤和细胞毒性特性而使癌症研究受益匪浅,它可能成为设计新型化疗药物的关键,这些药物可以更有效地靶向癌细胞,并降低对健康细胞的毒性 .

化学合成和药物设计

最后,2-(5-甲基-1,3-噻唑-2-基)苯甲酸 的苯甲酸部分为有机合成和药物设计提供了机会。 它可以进行各种化学反应,例如亲核取代反应,这些反应是药物化学中创建多种药物化合物的基础 .

作用机制

The mechanism of action of thiazole derivatives can vary depending on the specific compound and its biological target. For instance, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

未来方向

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future directions may include the design and development of different thiazole derivatives with potent antitumor, antioxidant, and antimicrobial activities .

属性

IUPAC Name |

3-(5-methyl-1,3-thiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-6-12-10(15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMVNRWWXZEPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoroethyl N-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1524485.png)

![1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride](/img/structure/B1524500.png)

![1-{2-[2-(Dimethylamino)ethoxy]-6-fluorophenyl}ethan-1-ol](/img/structure/B1524502.png)